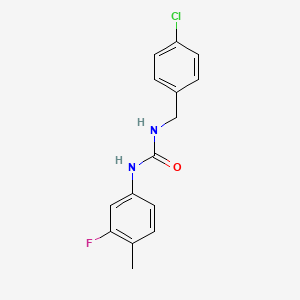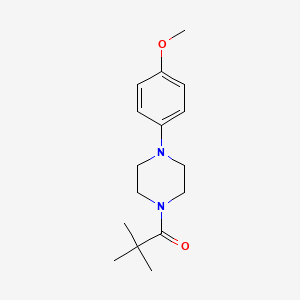
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine, also known as DMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory and anti-cancer effects.
Mecanismo De Acción
The exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and cancer. 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to inhibit the activation of NF-κB, which plays a central role in the inflammatory response. Additionally, 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anti-cancer effects, 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine is also highly lipophilic, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine. One area of interest is in the development of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine analogs with improved pharmacological properties. Additionally, further investigation into the mechanism of action of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine could lead to a better understanding of its therapeutic potential. Finally, the potential use of 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory diseases, warrants further investigation.
Aplicaciones Científicas De Investigación
1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been investigated for its potential therapeutic applications in various areas of research. One of the most promising areas of application is in the treatment of inflammatory diseases. 1-(2,2-dimethylpropanoyl)-4-(4-methoxyphenyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)15(19)18-11-9-17(10-12-18)13-5-7-14(20-4)8-6-13/h5-8H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWCTXZCJRDBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



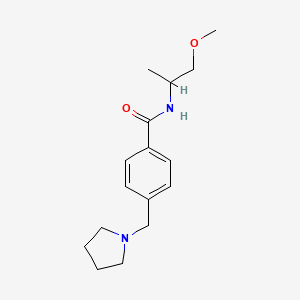
![2-cyano-N-(4-fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4703074.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4703088.png)

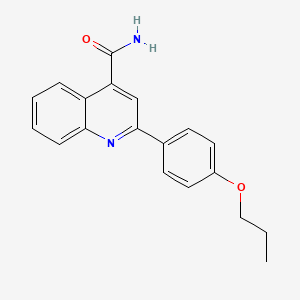
![2-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4703118.png)
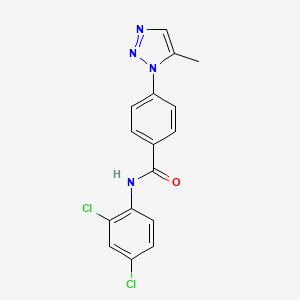

![9-{2-hydroxy-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one hydrochloride](/img/structure/B4703153.png)
![N-(2,6-dichlorophenyl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4703154.png)
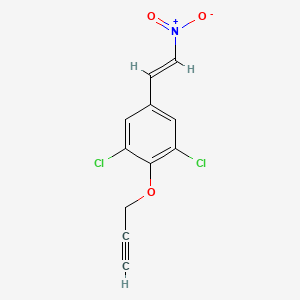
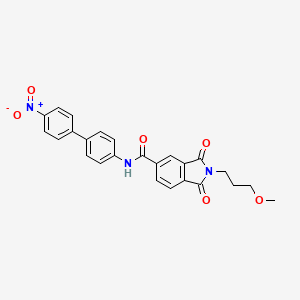
![N~2~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4703178.png)
